3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid
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Overview
Description
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a sulfonamide group, a dichlorobenzene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,3-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Formation of the propanoic acid backbone: This can be accomplished through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid can impart unique properties, such as increased lipophilicity or altered electronic characteristics, which may enhance its activity or stability in certain applications.
Properties
IUPAC Name |
3-[(2,3-dichlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO4S/c16-11-2-1-3-13(15(11)17)24(22,23)19-12(8-14(20)21)9-4-6-10(18)7-5-9/h1-7,12,19H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYBSUTQKPEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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